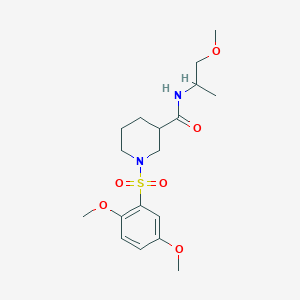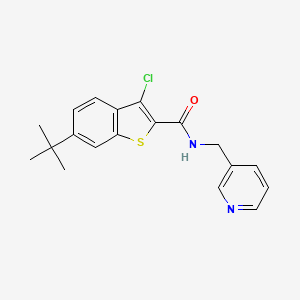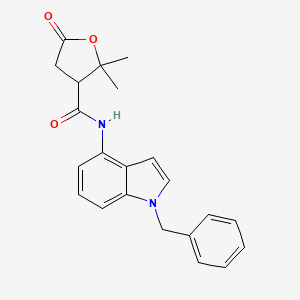![molecular formula C20H22Cl2N2O5S B11124981 N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11124981.png)
N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide: is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides This compound is characterized by the presence of both chloro and methoxy substituents on its phenyl rings, as well as a sulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of Phenyl Rings: The chloro and methoxy-substituted phenyl rings can be attached through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.
Medicine:
Drug Development: Due to its unique structure, the compound can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the chloro and methoxy substituents contribute to its overall stability and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate
- N-(5-chloro-2-methoxyphenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxylamide
Uniqueness:
The unique combination of chloro and methoxy substituents, along with the sulfonyl group, distinguishes This compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H22Cl2N2O5S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O5S/c1-28-18-8-6-15(11-16(18)22)30(26,27)24-9-3-4-13(12-24)20(25)23-17-10-14(21)5-7-19(17)29-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,25) |
InChI Key |
MCFABYGDVXUADK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11124906.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124912.png)

![2-ethoxy-4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11124938.png)
![7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124945.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124948.png)

![1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-4-carboxamide](/img/structure/B11124956.png)
![7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124957.png)
![Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate](/img/structure/B11124964.png)
![Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11124970.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11124977.png)


